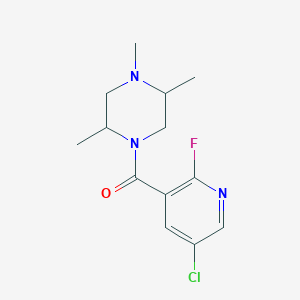

![molecular formula C23H18BrN3O2S B2761032 N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 329080-30-0](/img/structure/B2761032.png)

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

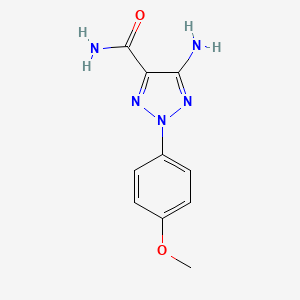

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H18BrN3O2S and its molecular weight is 480.38. The purity is usually 95%.

BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

Compounds structurally related to N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide have been studied for their analgesic and anti-inflammatory properties. For example, derivatives of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their B-(4-substituted phenyl) azo derivatives demonstrated significant analgesic and anti-inflammatory activities, with some derivatives showing activity comparable to standard drugs such as pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001). This suggests potential therapeutic applications in managing pain and inflammation.

Antimicrobial Activities

Additionally, the quinazolinone derivatives exhibit notable antimicrobial properties. The synthesis and evaluation of some new thiazolidin-4-one derivatives as potential antimicrobial agents revealed that these compounds displayed significant in vitro antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents to combat drug-resistant microbial strains.

Synthesis and Structural Characterization

The research also focuses on the synthesis and structural characterization of these compounds. For instance, a novel synthesis approach was developed for 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives, incorporating both quinazolone and sulfonamide moieties into a single molecular framework. These compounds were screened for their antimicrobial activity, displaying varied degrees of inhibitory actions (Vanparia, Patel, Dixit, & Dixit, 2013).

Antitumor Activities

Furthermore, certain quinazolinone derivatives have been synthesized and tested as inhibitors of tumor cell growth, underscoring the broad spectrum of pharmacological applications of these compounds. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid showed potential as inhibitors of tumor cell growth in culture (Forsch, Wright, & Rosowsky, 2002).

Propiedades

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O2S/c1-15-13-16(11-12-19(15)24)25-21(28)14-30-23-26-20-10-6-5-9-18(20)22(29)27(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDDANYGJOXIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-1-phenyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2760949.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)